Laciniatin

Description

Contextualization within Natural Products Chemistry

Natural products chemistry is a discipline focused on the isolation, characterization, and study of secondary metabolites produced by biological sources such as plants, microorganisms, and marine organisms. These compounds often possess unique chemical structures and can exhibit a wide range of biological activities, making them valuable subjects for research, including potential applications in pharmaceuticals, nutraceuticals, and agrochemicals. wur.nltjnpr.orgiiim.res.innih.gov Laciniatin fits within this domain as a compound isolated from plant sources, prompting investigation into its chemical properties and potential biological roles.

Historical Perspectives on this compound Discovery and Initial Reporting

The discovery and initial reporting of this compound are linked to phytochemical investigations of specific plant species. While a comprehensive historical timeline can be challenging to reconstruct from available information, this compound has been identified in plants belonging to the Asteraceae family, notably Chromolaena odorata and Parthenium hysterophorus. ukzn.ac.zaduocphamtim.vnresearchgate.netsut.ac.th Early research in the 1990s, such as studies by Wollenweber et al., reported the presence of this compound in these plants. ukzn.ac.zaduocphamtim.vnsut.ac.thresearchgate.net These initial reports typically involved the isolation and structural elucidation of the compound using techniques like chromatography and spectroscopy. ukzn.ac.zaucl.ac.uk this compound has also been noted as a rarely occurring compound in some studies. thieme-connect.com

Significance of this compound as a Bioactive Natural Product

This compound is considered a significant bioactive natural product due to the diverse biological activities attributed to it and the plants from which it is isolated. Bioactive compounds can interact with biological systems, potentially offering therapeutic or other beneficial effects. ontosight.aidokumen.pubmdpi.com Research indicates that this compound belongs to a class of compounds known for various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.ai Studies have begun to explore its mechanisms of action, suggesting its potential utility in managing conditions where inflammation or oxidative stress are involved. ontosight.ai The presence of this compound in plants traditionally used for medicinal purposes further underscores the interest in its potential bioactivity. ukzn.ac.zaduocphamtim.vn

While specific detailed research findings on this compound's isolated bioactivity are still emerging, the study of the plants containing it provides context for its potential significance. For example, Chromolaena odorata, a source of this compound, is reported to possess antibacterial, anti-inflammatory, antioxidant, and antifungal properties, among others. ukzn.ac.za The identification of this compound as a constituent in such plants motivates further investigation into its specific contributions to these observed activities. ukzn.ac.za

Below is a table summarizing some of the reported biological activities associated with the plants containing this compound, providing context for its significance as a bioactive natural product:

| Plant Species | Reported Biological Activities |

| Chromolaena odorata | Antibacterial, Anti-inflammatory, Antioxidant, Anthelminthic, Antifungal, Cytotoxic, etc. ukzn.ac.za |

| Parthenium hysterophorus | Allelopathic effects researchgate.net |

Note: This table reflects activities reported for the plant species containing this compound and does not solely represent the activity of isolated this compound.

Research into this compound continues to focus on elucidating its specific biological effects and exploring its potential applications, highlighting its importance as a subject of study within natural products chemistry and drug discovery. tjnpr.orgontosight.ai

Structure

3D Structure

Properties

CAS No. |

74161-28-7 |

|---|---|

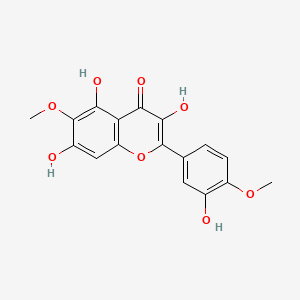

Molecular Formula |

C17H14O8 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one |

InChI |

InChI=1S/C17H14O8/c1-23-10-4-3-7(5-8(10)18)16-15(22)13(20)12-11(25-16)6-9(19)17(24-2)14(12)21/h3-6,18-19,21-22H,1-2H3 |

InChI Key |

MBAMSENKVRMPKA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

74161-28-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Laciniatin; |

Origin of Product |

United States |

Isolation and Purification Methodologies of Laciniatin

Botanical Sources and Specific Plant Parts Containing Laciniatin

This compound has been detected in several plant species, primarily within the Asteraceae family. The presence and concentration of this compound can vary depending on the plant species and the specific plant part examined.

Occurrence in Brickellia laciniata and Related Species

This compound was previously found in Brickellia laciniata, also known as Splitleaf Brickellbush. ukzn.ac.za Brickellia laciniata is a shrub native to Western Texas, southern New Mexico, and northern Mexico, typically found on dry slopes, arroyos, and rocky places. wildflower.orgefloras.org Research on Brickellia laciniata has led to the isolation of several flavonoids, including those with 6-methoxy groups. researchgate.net

Presence in Arnica chamissonis and Arnica montana

This compound has also been identified in two Arnica species: Arnica chamissonis and Arnica montana. ukzn.ac.zathieme-connect.com Arnica montana, or mountain arnica, is a perennial plant found in grassland and shrubland alpine mountain environments, predominantly in Europe. herbalreality.com Arnica chamissonis, known as Chamisso arnica, is a North American species that has become naturalized in parts of Europe and is considered very similar to Arnica montana. wikipedia.org Both species are known to contain various flavonoids. thieme-connect.comherbalreality.com The comparative analysis of flavonoid aglycones in the flowers of Arnica montana and Arnica chamissonis has shown a largely identical flavonoid pattern, with this compound being among the rarely occurring flavonoids identified. thieme-connect.comthieme-connect.com

Detection in Chromolaena odorata

This compound has been reported as a flavonoid found in Chromolaena odorata (L.) R.M. King & H. Rob., also known as Siam weed. ukzn.ac.zaduocphamtim.vngenome.jp This invasive perennial shrub is native to the Americas and has spread to tropical and subtropical regions globally. ukzn.ac.za Chromolaena odorata is known for its diverse phytochemicals, including flavonoids, found particularly in its leaves. ukzn.ac.zaresearchgate.netduocphamtim.vn

Identification in Parthenium hysterophorus

This compound has been identified as a chemical compound present in Parthenium hysterophorus L., commonly known as famine weed or ragweed parthenium. mdpi.comresearchgate.netresearchgate.net This invasive weed is known for producing allelopathic compounds. mdpi.comresearchgate.net this compound has been detected in methanol (B129727) extracts of P. hysterophorus. mdpi.comresearchgate.net

Identification in Shatian pomelo Fruit

This compound has been identified in Shatian pomelo fruit (Citrus maxima). duocphamtim.vnnih.gov Shatian pomelo is a variety of pomelo widely grown in Chinese provinces such as Guangxi and Guangdong. eatsmart.gov.hkxmguanwei.com Pomelo fruit and its various parts, including the peel, segment peel, seeds, juice, and pomace, contain a range of phytochemicals. researchgate.net The identification of metabolites in Shatian pomelo fruit has been conducted using techniques such as UPLC-MS/MS. nih.gov

Table 1: Botanical Sources of this compound

| Plant Species | Family | Plant Parts Reported to Contain this compound | Geographic Distribution |

| Brickellia laciniata | Asteraceae | Not specified in search results | Western Texas, Southern New Mexico, Northern Mexico |

| Arnica chamissonis | Asteraceae | Flowers | North America (native), Europe (naturalized) |

| Arnica montana | Asteraceae | Flowers | Europe |

| Chromolaena odorata | Asteraceae | Leaves | Tropical America (native), Tropical/Subtropical regions globally (invasive) |

| Parthenium hysterophorus | Asteraceae | Not specified in search results (methanol extract of plant used) | Worldwide invasive weed |

| Shatian pomelo (Citrus maxima) | Rutaceae | Fruit | China (primarily Guangxi, Guangdong) |

Extraction Techniques from Diverse Natural Matrices

The extraction of natural compounds like this compound from plant matrices involves separating the desired constituent from the complex mixture of plant materials. Various extraction techniques can be employed, depending on the plant source and the nature of the compound. General methods for extracting natural products include solvent extraction, which is widely used. nih.gov The process typically involves the solvent penetrating the solid matrix, the solute dissolving in the solvent, and the solute diffusing out of the matrix. nih.gov

For flavonoids, common extraction solvents include methanol and ethanol, often in aqueous mixtures. For instance, methanol extracts of Parthenium hysterophorus have been used to identify compounds including this compound. mdpi.comresearchgate.net Acetone has also been used for the extraction of flavonoids, including this compound, from the leaves of Chromolaena odorata. duocphamtim.vn

Following extraction, purification techniques are necessary to isolate this compound. While specific protocols for this compound were not detailed, general purification methods for natural products and flavonoids include chromatography. Column and thin layer chromatography have been historically used in the discovery and analysis of flavonoids like this compound. ukzn.ac.za Modern techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly used for the analysis and identification of compounds in complex plant extracts, including the detection of this compound in Shatian pomelo fruit. nih.gov Purification often involves multiple steps to remove impurities and obtain the target compound in a purer form. mdpi.comksu.edu.sa

Table 2: Examples of Extraction Solvents Mentioned in Relation to this compound Sources

| Plant Species | Extraction Solvent Mentioned |

| Chromolaena odorata | Acetone, Methanol, Ethyl acetate |

| Parthenium hysterophorus | Methanol |

| Shatian pomelo (Citrus maxima) | 70% Methanol aqueous solution |

Note: This table lists extraction solvents mentioned in the context of studies that identified this compound in these plants. It does not imply these are the only or optimized extraction methods for this compound from these sources.

Advanced Chromatographic Separation Strategies for this compound Enrichment

Chromatography is a fundamental technique in the isolation and purification of chemical compounds, separating components based on their differential affinities for a stationary phase and a mobile phase khanacademy.orgwikipedia.org. Advanced chromatographic strategies are often employed to achieve high purity levels of compounds like this compound.

Column chromatography is a widely used method for the separation of compounds on a larger scale. Various stationary phases are utilized depending on the properties of the target compound and the complexity of the mixture.

Silica (B1680970) Gel: Silica gel is a common stationary phase in normal-phase column chromatography, effective for separating compounds based on polarity. More polar compounds are retained longer on the polar silica gel stationary phase when using less polar mobile phases khanacademy.org. This technique has been used in the isolation of compounds from plant extracts nih.gov.

Sephadex LH-20: Sephadex LH-20 is a lipophilic dextran (B179266) gel designed for size exclusion chromatography in organic solvents and aqueous mixtures sigmaaldrich.comcytivalifesciences.com. It is suitable for the preparative purification of natural products, including those with low molecular weight sigmaaldrich.comcytivalifesciences.com. Sephadex LH-20 separates compounds based on size, but also exhibits secondary interactions, allowing separation based on polarity and aromaticity cytivalifesciences.com. It is often used in combination with other chromatographic methods ucl.ac.uk. Swelling the gel in the chosen solvent before packing the column is crucial for proper operation researchgate.net.

Polyclar AT: While not explicitly detailed in the search results concerning this compound, Polyclar AT (polyvinylpolypyrrolidone) is known in natural product chemistry for its ability to bind to phenolic compounds, such as flavonoids, and can be used to remove them from extracts or for their purification.

Flash chromatography is a rapid form of column chromatography that uses medium pressure to force the mobile phase through a stationary phase, typically silica gel mdma.ch. This technique allows for quicker separations compared to traditional column chromatography and is often used for the purification of reaction products or crude extracts ucl.ac.ukmdma.ch. It is particularly useful for samples weighing from milligrams up to several grams mdma.ch. Flash chromatography offers moderate resolution and is often used as a preliminary purification step before higher-resolution techniques like HPLC mdma.ch.

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid analytical technique used to separate components of a mixture wikipedia.orglibretexts.org. It is performed on a plate coated with a thin layer of stationary phase, commonly silica gel khanacademy.orgwikipedia.org. The separation is based on the differential partitioning of compounds between the stationary phase and the mobile phase as it moves up the plate by capillary action khanacademy.orgwikipedia.org. TLC is widely used for monitoring the progress of reactions, identifying compounds by comparing Rf values to standards, and assessing the purity of a compound wikipedia.orglibretexts.orgyoutube.com. It can also be used on a preparative scale for purifying small amounts of a compound libretexts.org. Visualization of separated compounds can be done under UV light or by using staining reagents wikipedia.org.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture arlok.comlabinsights.nlresearchgate.net. It utilizes a high-pressure pump to force a liquid mobile phase through a packed column containing the stationary phase arlok.comlibretexts.org. HPLC offers high resolution and sensitivity, making it suitable for analyzing complex mixtures and achieving high levels of purity labinsights.nlresearchgate.net. It is a standard method in pharmaceutical analysis and natural product research labinsights.nl. This compound has been identified using LC-MS, a technique that combines the separation power of HPLC with mass spectrometry for detection and identification mdpi.com. HPLC can be used in both analytical and preparative modes; preparative HPLC is used for isolating larger quantities of purified compounds nih.gov.

Table 1: Summary of Chromatographic Techniques for this compound Isolation

| Technique | Stationary Phase Examples | Separation Principle | Typical Application Scale | Resolution | Speed |

| Column Chromatography | Silica Gel, Sephadex LH-20, Polyclar AT | Polarity, Size Exclusion, Adsorption (Phenolics) | Grams to Kilograms | Moderate | Slow |

| Flash Chromatography | Silica Gel | Polarity (Adsorption) | Milligrams to Grams | Moderate | Fast |

| Thin Layer Chromatography | Silica Gel | Polarity (Partition/Adsorption) | Micrograms to Milligrams | Moderate | Very Fast |

| High-Performance Liquid Chromatography | Various (e.g., C18, Silica) | Polarity, Partition, Adsorption, Size Exclusion, etc. | Analytical to Grams | High | Fast |

Table 2: Example of Compound Identification using LC-MS (includes this compound)

| Compound Name | Retention Time (min) | Molecular Formula | Polarity | Mass Fragment (m/z) |

| This compound | - | C₁₇H₁₄O₈ | - | [M-H]⁻ observed mdpi.com |

| Umbelliferone | - | - | - | [M+H]⁺ observed mdpi.com |

| Parthenin | - | - | - | [M+H]⁺ observed mdpi.com |

| Chlorogenic acid | - | - | - | [M-H]⁻ observed mdpi.com |

| Isochlorogenic acid | - | - | - | [M-H]⁻ observed mdpi.com |

Note: Retention times and specific mass fragments can vary depending on the LC-MS system and method used. mdpi.com

Structural Elucidation and Stereochemical Assignment of Laciniatin

Spectroscopic Methodologies for Laciniatin Structure Determination

Spectroscopic methods provide unique insights into the molecular structure based on the interaction of electromagnetic radiation with the molecule. NMR and MS are particularly powerful when used in combination for structural elucidation nih.govresearchgate.net.

NMR spectroscopy is a cornerstone technique in structural organic chemistry, providing detailed information about the carbon-hydrogen framework and the electronic environment of individual nuclei.

One-dimensional (1D) NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are typically the first experiments performed to gain initial structural information uni.lu. The ¹H NMR spectrum reveals the different types of protons in the molecule, their relative numbers (integration), and their neighboring protons (splitting patterns), which provides information about the connectivity of hydrogen atoms. The chemical shift of a proton signal is highly dependent on its electronic environment, giving clues about the functional groups present uni.lu.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum shows a signal for each unique carbon atom, and their chemical shifts are indicative of the hybridization state and the types of atoms attached to them. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.

Research on this compound has utilized ¹H NMR data for structural determination. Specifically, differences in ¹H NMR signals have been used to infer variations in substitution patterns, such as the position of a hydroxyl group.

Two-dimensional (2D) NMR experiments provide crucial connectivity information by correlating signals from different nuclei or the same nuclei through bonds or space. These techniques are essential for assembling the structural fragments identified from 1D NMR into a complete molecular structure uni.lu.

COSY (COrrelated SpectroscopY): This homonuclear 2D NMR experiment correlates protons that are coupled to each other through typically two or three bonds (³J coupling). A COSY spectrum shows cross-peaks for protons that are spin-spin coupled, allowing the identification of coupled spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D NMR experiment correlates protons with the carbons to which they are directly attached (¹J coupling). An HSQC spectrum displays cross-peaks connecting the signal of a proton to the signal of the carbon directly bonded to it, which is vital for assigning proton and carbon signals to specific positions in the molecule. Edited HSQC can distinguish between CH/CH₃ and CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear 2D NMR experiment reveals correlations between protons and carbons that are separated by two to four (or sometimes five) bonds (²J and ³J coupling). HMBC is particularly useful for establishing connectivity across quaternary carbons and for connecting different spin systems identified by COSY.

NOESY (Nuclear Overhauser Effect SpectroscopY): This homonuclear 2D NMR experiment (or its rotating-frame variant, ROESY) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, regardless of whether they are coupled through bonds. This is invaluable for determining the relative stereochemistry and conformation of a molecule.

The combination of these 2D NMR techniques allows for the comprehensive mapping of the molecular connectivity and the determination of relative stereochemical relationships nih.gov.

High-field NMR spectrometers, operating at higher magnetic field strengths (e.g., 500 MHz, 1.2 GHz), offer significant advantages for structural elucidation. Higher magnetic fields lead to increased spectral dispersion, which reduces peak overlap and simplifies the interpretation of spectra, especially for complex molecules or mixtures. Additionally, sensitivity is enhanced at higher fields, allowing for the analysis of smaller sample quantities or the acquisition of higher-quality data in a shorter time. This improved resolution and sensitivity are particularly beneficial for 2D and 3D NMR experiments. High-field NMR is a powerful tool for obtaining detailed structural and dynamical information.

In situ NMR spectroscopy involves monitoring a chemical reaction or process directly within the NMR spectrometer. While primarily used for studying reaction kinetics, mechanisms, and the formation of intermediates in synthesis, this technique can also provide structural information about transient species or confirm the structure of the final product as it is formed. By acquiring NMR spectra at different time points during a reaction, the disappearance of starting materials and the appearance of products can be tracked, and structural details of the involved species can be obtained without isolation. This approach provides real-time insights into dynamic processes.

Mass Spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio (m/z) of molecules and their fragments researchgate.netuni.lu. This information is crucial for determining the molecular weight and elemental composition of a compound researchgate.net. High-resolution mass spectrometers, such as Q-ToF systems with ESI ionization, can measure masses with high accuracy, allowing for the determination of possible elemental formulas researchgate.net.

Fragmentation techniques, often employed in tandem MS (MS/MS) experiments, involve breaking the molecule into smaller, charged fragments and measuring their m/z values researchgate.net. The pattern of these fragments is characteristic of the molecule's structure and can provide valuable information about the connectivity of atoms and the presence of specific substructures researchgate.net. LC-MS (Liquid Chromatography-Mass Spectrometry) is a hyphenated technique that combines the separation power of LC with the detection capabilities of MS, enabling the analysis of complex mixtures and providing structural information on individual components, even those present in low amounts researchgate.net.

This compound has been analyzed using MS, and a characteristic peak at m/z 331 (M-15) has been reported, which is indicative of a methoxyl substitution. LC-MS/MS has also been applied in the analysis of this compound found in plant extracts.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the accurate mass of a molecule, which allows for the calculation of its elemental composition. nih.govmassspeclab.com By measuring the mass with high precision, HRMS can differentiate between molecules with very similar nominal masses but different elemental compositions. massspeclab.com For this compound (C₁₇H₁₄O₈, theoretical monoisotopic mass 346.06888 Da uni.lu), HRMS analysis would provide an experimental mass that can be matched to this theoretical value within a certain mass accuracy (e.g., in ppm or mDa) to confirm the elemental formula. massspeclab.com This is often the initial step in structural elucidation. massspeclab.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the subsequent analysis of the resulting fragment ions. uab.edu This technique provides valuable information about the connectivity of atoms within the molecule. massspeclab.com By analyzing the masses of the fragment ions and their relative abundances, characteristic fragmentation pathways can be identified, which helps in piecing together the molecular structure. uni-saarland.de Different fragmentation techniques, such as Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD), can be employed to generate distinct fragmentation patterns. premierbiosoft.com The interpretation of MS/MS spectra involves identifying the molecular ion or quasi-molecular ions and understanding the origin of the product ions. uab.edu This fragmentation analysis aids in confirming the presence of specific substructures within the this compound molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of Gas Chromatography (GC) with the detection capabilities of Mass Spectrometry (MS). GC separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, before they are introduced into the MS. eag.comthermofisher.com While this compound is a flavonol and may not be sufficiently volatile for direct GC-MS analysis without derivatization, GC-MS can be useful for analyzing volatile degradation products or impurities associated with this compound. eag.comlabioscientific.com The MS detector in GC-MS typically uses electron ionization (EI), which produces characteristic fragmentation patterns that can be compared to spectral libraries for identification. uni-saarland.deeag.com Although GC-MS provides detailed information about the molecular weight and fragmentation, it may offer limited structural information compared to other techniques, particularly for complex molecules. labioscientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used techniques for the analysis of less volatile and more polar compounds like this compound. nih.govnih.gov LC separates compounds based on their interactions with a stationary phase and a mobile phase before they enter the MS. nih.gov LC-MS/MS profiling allows for the separation and detection of this compound in complex mixtures, such as plant extracts. nih.govfrontiersin.org The MS/MS capability provides fragmentation data for identification and structural confirmation. nih.govresearchgate.net Electrospray Ionization (ESI) is a commonly used ionization technique for LC-MS of polar compounds. nih.govchromatographyonline.com LC-MS/MS profiling can be used for both targeted analysis (looking for specific compounds) and untargeted metabolomics (identifying a wide range of metabolites) to understand the presence and context of this compound. frontiersin.org Optimizing LC-MS and LC-MS/MS methods, including the choice of ionization mode and parameters, is crucial for sensitivity and reproducibility. chromatographyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a substance. This technique is particularly useful for identifying and characterizing chromophores, which are structural features within a molecule that absorb light in the UV-Vis region. gpatindia.combspublications.net Flavonols like this compound contain conjugated pi-electron systems, including aromatic rings and carbonyl groups, which act as chromophores and exhibit characteristic UV-Vis absorption bands. bspublications.nethnue.edu.vnmsu.edu The position and intensity of these absorption bands can provide information about the degree of conjugation and the presence of specific functional groups. hnue.edu.vnmsu.edu Changes in the molecular structure or the presence of substituent groups can lead to shifts in the absorption maxima (e.g., bathochromic or hypsochromic shifts). gpatindia.comhnue.edu.vn UV-Vis spectroscopy can help confirm the general class of compound (flavonol) and provide insights into the electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules by measuring the absorption of infrared radiation. dumdummotijheelcollege.ac.insavemyexams.com Different functional groups within a molecule absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum. dumdummotijheelcollege.ac.inmegalecture.com The IR spectrum of this compound would show absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as hydroxyl (-OH), carbonyl (C=O), aromatic C=C, and C-O bonds. savemyexams.comvscht.czorgchemboulder.com The mid-infrared region (4000-400 cm⁻¹) is particularly useful for identifying functional groups, with the region from 4000-1300 cm⁻¹ known as the functional group region. dumdummotijheelcollege.ac.in For example, a broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of O-H stretching vibrations (hydroxyl groups), while a strong band around 1670-1740 cm⁻¹ would suggest the presence of a carbonyl group. savemyexams.comorgchemboulder.com IR spectroscopy provides valuable information for confirming the presence of key functional groups predicted by the elemental composition and molecular formula.

Computational Chemistry Approaches in this compound Structural Elucidation

Computational chemistry plays an increasingly significant role in modern natural product structure elucidation, complementing experimental spectroscopic data. These approaches can assist in verifying proposed structures, assigning spectroscopic signals, and predicting molecular properties.

Density Functional Theory (DFT) calculations are a powerful computational tool used to predict various molecular properties, including NMR chemical shifts. mdpi.comaps.org By calculating the magnetic shielding around atomic nuclei within a proposed molecular structure, DFT can generate predicted ¹H and ¹³C NMR spectra. Comparing these calculated shifts to experimental NMR data is a common method for validating a proposed structure. mdpi.commdpi.com Discrepancies between calculated and experimental shifts can indicate errors in the proposed structure or its stereochemistry. mdpi.com DFT calculations can be particularly useful in tackling complex problems of experimental resonance assignments, especially in cases of extensive signal overlap. mdpi.com The accuracy of DFT calculations for NMR chemical shifts can be influenced by factors such as the chosen functional, basis set, and the consideration of solvent and conformational effects. mdpi.commdpi.comresearchgate.net

Computer-Assisted Structure Elucidation (CASE) software provides a systematic workflow for determining the structures of organic compounds using spectroscopic data, particularly NMR and MS. acdlabs.com CASE systems can generate candidate structures that are consistent with the experimental data. acdlabs.com CASE-3D approaches extend this by incorporating three-dimensional information, which is essential for stereochemical assignments. This can involve using data such as NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) to determine spatial relationships between atoms and fitting residual dipolar couplings to 3D conformers. acdlabs.com The software ranks the generated structures based on their agreement with the experimental data, helping to identify the most probable structure and its 3D configuration. acdlabs.com

Mass spectrometry (MS) is a key technique in structural elucidation, providing information about the molecular weight and fragmentation patterns of a compound. nih.gov Predictive modeling of fragmentation pathways uses computational algorithms to simulate how a molecule will break apart under MS conditions. epfl.ch These models employ databases of known fragmentation rules and can utilize quantum chemical calculations to evaluate the chemical plausibility of fragment ions. nih.gov By comparing the predicted fragmentation pattern with the experimental MS/MS data, researchers can gain insights into the connectivity and functional groups within the molecule. epfl.chscirp.org This is particularly helpful in interpreting complex spectra and confirming the presence of specific structural moieties. nih.gov Tools for in silico fragmentation can predict plausible fragmentation patterns and display the resulting fragmentation tree, aiding in the annotation of MS data. epfl.chnih.gov

Computer-Assisted Structure Elucidation (CASE-3D)

Confirmation of this compound Structure by Comparison with Known Data

Confirmation of the proposed structure of this compound is a critical step that involves comparing its experimental data with that of known compounds. This can include comparing spectroscopic data (NMR, MS, IR, UV-Vis) and physical properties to literature values or databases. ubaya.ac.id For example, comparing LC-MS chromatograms and identified compounds with existing databases can help in the identification and confirmation of this compound in plant extracts. researchgate.net Searching spectral databases like PubChem or ACD/Labs databases with experimental data is a common dereplication strategy to determine if a compound has been previously identified. acdlabs.comnih.gov If the experimental data for the isolated compound matches that of a known compound, it provides strong evidence for the structural assignment. ubaya.ac.id

Table 1: Computational Approaches in Structural Elucidation

| Computational Method | Application in Structural Elucidation | Relevant Data |

| Density Functional Theory (DFT) | Prediction of NMR chemical shifts, electronic properties. mdpi.comaps.org | ¹H and ¹³C NMR data. mdpi.commdpi.com |

| Computer-Assisted Structure Elucidation (CASE-3D) | Generating and ranking candidate structures based on spectroscopic data, stereochemical assignment. acdlabs.com | NMR (1D, 2D, NOESY/ROESY), MS, Residual Dipolar Couplings. acdlabs.com |

| Predictive Modeling of Fragmentation Pathways | Simulating MS fragmentation, interpreting MS/MS spectra, confirming structural moieties. epfl.chnih.gov | MS/MS data. epfl.chscirp.org |

Table 2: Confirmation Methods

| Method | Description | Purpose |

| Comparison with Literature/Database Data | Comparing experimental spectroscopic and physical data with known compounds. researchgate.netubaya.ac.id | Dereplication, confirmation of structural identity. acdlabs.comubaya.ac.id |

| Spectral Database Searching | Searching databases (e.g., PubChem, ACD/Labs) with experimental spectra. acdlabs.comnih.gov | Identifying previously reported compounds. acdlabs.com |

Synthetic Chemistry of Laciniatin

Strategies for the Total Synthesis of Laciniatin

The total synthesis of complex natural products like this compound typically involves the strategic assembly of simpler molecular fragments. While a specific, detailed total synthesis of this compound was not found in the consulted literature, general strategies for the synthesis of polymethoxylated flavones provide a framework for how this compound could be synthesized in the laboratory. These strategies often involve the construction of the flavonoid core followed by the introduction of the specific methoxylation pattern.

Retrosynthetic Disconnections and Key Precursors

Retrosynthetic analysis of the flavone (B191248) structure often targets disconnections that simplify the molecule into readily available precursors, typically substituted acetophenones and benzaldehydes or their equivalents. A common retrosynthetic approach for flavones involves disconnecting the C-ring, leading back to a 1,3-diketone or a chalcone (B49325) intermediate. These intermediates can, in turn, be traced back to an o-hydroxyacetophenone (or a protected version) and a benzaldehyde (B42025) derivative.

For a highly methoxylated flavone like this compound, the retrosynthetic strategy would need to consider the specific oxygenation and methoxylation pattern on both the A and B rings. Key precursors would therefore be appropriately substituted o-hydroxyacetophenones and benzaldehydes, bearing the required oxygenation pattern, which would then be selectively methylated during or after the core construction. The challenge lies in synthesizing or obtaining these highly substituted aromatic precursors with the correct arrangement of hydroxyl and methoxyl groups.

Methodologies for Constructing the Flavonoid Core

Several established methodologies exist for constructing the flavone core. Two prominent routes are the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation followed by cyclization.

The Baker-Venkataraman rearrangement involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone. This 1,3-diketone can then undergo acid-catalyzed cyclodehydration to form the flavone ring system. This method is often employed for the synthesis of flavones with hydroxyl or alkoxyl groups on the A-ring. bldpharm.com

Alternatively, the Claisen-Schmidt condensation between an o-hydroxyacetophenone and a benzaldehyde yields a chalcone. researchgate.netrroij.com The chalcone can then be cyclized oxidatively to form the flavone. rroij.comresearchgate.netresearchgate.netrsc.org Various oxidizing agents and catalysts, including iodine and palladium catalysts, have been reported for this oxidative cyclization step. rroij.comresearchgate.netresearchgate.netrsc.org

For the synthesis of polymethoxylated flavones, appropriately substituted precursors are subjected to these reactions. For instance, the synthesis of polymethoxyflavones like nobiletin (B1679382) and tangeretin (B192479) has utilized intermediates derived from substituted acetophenones and subsequent cyclization reactions. researchgate.netrsc.orgresearchgate.netrsc.org

Selective Introduction of Methoxyl Groups

This compound is characterized by multiple methoxyl groups. The selective introduction of these groups at specific positions on the flavonoid core is a critical aspect of its synthesis. Methoxylation is typically achieved by the alkylation of phenolic hydroxyl groups using methylating agents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate. iiarjournals.orgnih.gov

Achieving regioselectivity in the methylation of polyhydroxylated flavonoid precursors can be challenging. The choice of methylating agent, base, solvent, temperature, and reaction time can influence the selectivity. Protecting group strategies may also be necessary to ensure methylation occurs only at desired hydroxyl positions. For example, in the synthesis of other methoxylated flavones, specific conditions and protecting groups have been employed to control the methylation pattern. researchgate.netnih.govmdpi.com

Stereocontrolled Synthesis of Chiral Centers (if applicable)

Flavones, including this compound, possess a core structure that is planar and typically lacks chiral centers within the chromen-4-one framework. Therefore, stereocontrolled synthesis of the flavonoid core itself is generally not applicable for this class of compounds. Chiral centers can exist in flavonoids if there are substituents with stereogenic centers attached to the core, but the basic flavone structure of this compound does not inherently contain such centers.

Design and Chemical Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives are driven by the desire to explore structure-activity relationships and potentially develop compounds with improved biological properties. Analogs can be designed by modifying the substitution pattern on the A and B rings, altering the oxygenation or methoxylation pattern, or introducing other functional groups.

The chemical synthesis of these analogs often follows the general strategies outlined for the parent compound, using appropriately substituted starting materials. For example, variations in the substituents on the benzaldehyde or o-hydroxyacetophenone precursors used in the Baker-Venkataraman or Claisen-Schmidt condensation routes can lead to analogs with different substitution patterns on the B and A rings, respectively. researchgate.netrsc.orgnih.govucl.ac.uk Selective demethylation of polymethoxylated flavones can also yield analogs with different hydroxylation patterns. researchgate.net

Specific modifications, such as the introduction of halogen atoms or nitrogen-containing heterocycles, have been reported for the synthesis of flavone derivatives with altered biological activities. rsc.orgnih.gov These syntheses involve adapting the core flavone synthesis methodologies and incorporating additional reaction steps for the desired modifications.

Reaction Monitoring and Process Optimization in this compound Synthesis

Efficient and reproducible chemical synthesis, including that of this compound or its analogs, relies heavily on reaction monitoring and process optimization. Reaction monitoring techniques allow chemists to track the progress of a reaction, identify intermediates and byproducts, and determine reaction completion. Common spectroscopic techniques used for monitoring organic reactions include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). researchgate.netrsc.orgontosight.ai In-situ monitoring techniques, such as in-situ FTIR or Raman spectroscopy, can provide real-time data on the reaction mixture. researchgate.net

Preclinical Biological Activities and Mechanistic Investigations of Laciniatin

In Vitro Evaluation of Biological Activities

In vitro studies have explored a range of potential biological activities associated with Laciniatin, often as a component of plant extracts. These investigations provide initial insights into its pharmacological potential.

Antioxidant Activity and Reactive Oxygen Species Scavenging

This compound, like other flavonoids and phenolic compounds, is suggested to possess antioxidant properties. ukzn.ac.zavulcanchem.comduocphamtim.vnmdpi.comacademicjournals.orgnih.govresearchgate.netmedwinpublishers.com Antioxidant activity is commonly evaluated using in vitro assays that measure the ability of a compound to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, or to reduce oxidative species. researchgate.netmedwinpublishers.commdpi.com While studies on extracts containing this compound have demonstrated antioxidant effects ukzn.ac.zaacademicjournals.orgnih.govresearchgate.net, specific quantitative data on the reactive oxygen species scavenging activity of isolated this compound is less extensively reported in the provided literature. The antioxidant properties of flavonoids are generally attributed to their ability to scavenge free radicals, chelate metal ions, and inhibit enzymes involved in free radical generation. researchgate.net

Anti-inflammatory Properties and Pathways

Anti-inflammatory effects have been associated with this compound-containing plant extracts in in vitro studies. ukzn.ac.zavulcanchem.comduocphamtim.vnmdpi.comacademicjournals.orgnih.govnih.gov In vitro anti-inflammatory activity can be assessed through various methods, including the inhibition of protein denaturation, stabilization of red blood cell membranes, and inhibition of enzymes like lipoxygenase, which are involved in inflammatory pathways. academicjournals.orgnih.gov Studies have shown that plant extracts containing this compound can inhibit heat-induced albumin denaturation and stabilize red blood cell membranes, suggesting a potential to modulate inflammatory responses. academicjournals.org The observed anti-inflammatory effects of plant extracts may be related to the presence of various bioactive compounds, including flavonoids like this compound. academicjournals.orgnih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal)

The antimicrobial potential of this compound has been investigated, primarily through studies on plant extracts. ukzn.ac.zavulcanchem.comduocphamtim.vnacademicjournals.orgub.ac.id These studies have reported activity against various bacterial and fungal strains. ukzn.ac.zaacademicjournals.orgcore.ac.uk In vitro antimicrobial activity is typically evaluated using methods such as agar (B569324) diffusion or broth microdilution to determine zones of inhibition or minimum inhibitory concentrations (MIC). academicjournals.orgnih.govscirp.org Extracts containing this compound have shown inhibitory effects against a range of microorganisms. ukzn.ac.zaacademicjournals.org For instance, extracts from Chromolaena odorata have demonstrated antibacterial and antifungal activities. ukzn.ac.za Further research is needed to isolate this compound and determine its specific spectrum of antimicrobial activity and potency.

Other Reported Bioactivities (e.g., Cytotoxic, Anti-protozoal, Antispasmodic)

Beyond antioxidant, anti-inflammatory, and antimicrobial activities, this compound has been mentioned in the context of other biological effects based on studies of plant extracts. These include cytotoxic ukzn.ac.zavulcanchem.comduocphamtim.vnnih.govphcog.comku.ac.kemdpi.comscielo.brnih.gov, anti-protozoal ukzn.ac.zavulcanchem.comku.ac.keajol.infonih.govnih.govbioline.org.br, and antispasmodic properties. ukzn.ac.zavulcanchem.comresearchgate.netnih.govthepharmajournal.comijisrt.com

In vitro cytotoxicity assays evaluate the ability of a compound to inhibit the growth or survival of cells, often cancer cell lines. nih.govnih.gov Studies on extracts containing this compound have reported cytotoxic effects against certain cell lines. ukzn.ac.za

Anti-protozoal activity refers to the ability to inhibit or kill parasitic protozoa. nih.govnih.gov Extracts containing this compound have been investigated for activity against protozoal pathogens. ukzn.ac.za

Antispasmodic activity involves the relaxation of smooth muscles, which can be assessed using in vitro models such as isolated tissue preparations. nih.govthepharmajournal.comijisrt.com Plant extracts containing this compound have shown antispasmodic effects in such models. ukzn.ac.zanih.gov

It is crucial to note that the data regarding these "other" bioactivities often pertains to complex plant extracts, and the specific contribution of isolated this compound to these effects requires further dedicated investigation.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com This is a fundamental aspect of drug discovery and development, allowing for the rational design of compounds with improved potency, selectivity, and desired pharmacological properties. gardp.orgwikipedia.org While the general principles of SAR are well-established for various classes of compounds, including flavonoids wikipedia.orgcollaborativedrug.comnih.govnih.gov, specific detailed SAR studies focused solely on this compound (CID 5324625) and its structural analogs are not extensively detailed in the provided search results. Understanding the SAR of this compound would involve systematically modifying different parts of its coumarin (B35378) structure and evaluating the impact of these changes on its various biological activities (e.g., antioxidant, anti-inflammatory, antimicrobial). Such studies are essential for optimizing this compound's potential therapeutic applications.

Molecular Mechanisms of Action (MoA) in Preclinical Models

The molecular mechanisms of action (MoA) describe the specific biochemical and molecular processes through which a compound exerts its biological effects. frontiersin.org For this compound, the precise molecular mechanisms underlying its reported preclinical activities are not fully elucidated in the provided literature, particularly for the isolated compound.

Based on the reported antioxidant activity, a potential mechanism could involve the direct scavenging of free radicals or the modulation of antioxidant enzyme systems. researchgate.netmdpi.com For anti-inflammatory effects, possible mechanisms might include the inhibition of pro-inflammatory enzymes or signaling pathways. nih.gov In the case of antimicrobial activity, the mechanism could involve disrupting microbial cell walls, membranes, or essential metabolic processes. mdpi.com For other reported activities like cytotoxicity, anti-protozoal, and antispasmodic effects, the specific molecular targets and pathways remain to be clearly defined for isolated this compound.

Cellular Target Identification and Binding Studies

Identifying the specific cellular targets with which a compound interacts is crucial for understanding its mechanism of action and predicting its therapeutic potential. Target engagement studies, such as the Cellular Thermal Shift Assay (CETSA), are employed to directly measure the binding of a compound to its target protein within living cells and tissues. pelagobio.comresearchgate.net This approach provides a more physiologically relevant assessment compared to traditional biochemical assays that use engineered or modified proteins in simplified buffer systems. pelagobio.com Off-target binding is also a critical consideration in drug development, as it can lead to toxicity and side effects. pelagobio.comcriver.com Techniques like cell microarray technology can be used to screen for off-target interactions against a broad range of proteins expressed in human cells. criver.com While general methods for cellular target identification and binding studies exist, specific detailed findings regarding this compound's direct cellular targets and binding affinities were not prominently available in the search results.

Modulation of Signal Transduction Pathways (e.g., NF-κB, MAPK, PI3K-AKT)

Signal transduction pathways like NF-κB, MAPK, and PI3K-AKT are fundamental to numerous cellular processes, including inflammation, proliferation, survival, and apoptosis. wikipedia.orgmdpi.com Dysregulation of these pathways is implicated in various diseases, including cancer and metabolic disorders. wikipedia.orgmdpi.com

The NF-κB signaling cascade interacts with pathways such as PI3K-AKT. nih.gov Akt, a key downstream target of PI3K, is suggested to function as an IKK kinase, influencing NF-κB activity. nih.gov Inhibitors of PI3K and Akt have been shown to block the activation and transcriptional activity of NF-κB in various cell types. nih.gov The PI3K/Akt pathway is activated by various stimuli and leads to the production of PIP3, which recruits Akt to the cell membrane for activation. cellsignal.com Activated Akt phosphorylates numerous substrates, impacting cell survival, growth, and migration, and also regulates NF-κB signaling. cellsignal.com

The MAPK/ERK and PI3K/AKT pathways are frequently deregulated in cancers, including leukemia. mdpi.com Studies investigating the combined effect of ERK1/2 and PI3K inhibitors have shown synergistic anticancer effects in certain leukemia cell lines, associated with increased reactive oxygen species (ROS) production and induction of apoptosis. mdpi.com This combined treatment also affected NF-κB and antioxidant protein levels. mdpi.com

While the importance of these pathways in disease and their modulation by various compounds is well-documented, specific detailed research findings on how this compound directly modulates NF-κB, MAPK, or PI3K-AKT signaling pathways were not extensively found in the provided search results.

Enzyme Inhibition or Activation Profiling

Enzyme inhibition or activation profiling is a method used to determine how a compound affects the activity of a panel of enzymes. This can help identify potential therapeutic targets or off-target effects. researchgate.netubpbio.com For example, inhibiting enzymes involved in neurotransmitter breakdown, like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a strategy in treating neurodegenerative disorders such as Alzheimer's disease. mdpi.comnih.gov Enzyme inhibition can be reversible or irreversible, with different implications for dosing and duration of effect. nih.gov Activation of enzymes can also be therapeutically relevant. researchgate.net While enzyme profiling is a standard technique in preclinical research, specific data detailing this compound's effects on a broad panel of enzymes were not available in the provided search results. Some natural compounds have been shown to inhibit or activate specific enzymes; for instance, certain plant extracts contain compounds that can modulate enzyme activity. dokumen.pubusp.br

In Vivo Preclinical Efficacy Studies in Animal Models

In vivo studies using animal models are a critical step in preclinical research to evaluate the efficacy of a compound in a complex biological system before potential human trials. clinicalleader.comnih.gov Animal models are selected based on their relevance to the disease condition being studied, aiming to mimic aspects of human physiology and pathology. clinicalleader.comnih.gov

Selection of Relevant Animal Models for Disease Conditions (e.g., Inflammation, Oxidative Stress, Metabolic Disorders)

Appropriate animal models are essential for assessing the in vivo efficacy of potential therapeutics. For conditions like inflammation, oxidative stress, and metabolic disorders, various animal models are utilized. For instance, high-fat diet (HFD)-induced mouse models are commonly used to study metabolic syndrome, which involves features like overweight, hyperglycemia, and hyperlipidemia, along with elevated inflammatory markers and oxidative stress. nih.gov These models allow researchers to investigate the effects of interventions on metabolic dysfunction, inflammation, and oxidative stress in a living system. nih.gov Other models might focus on specific aspects of inflammation or oxidative stress. nih.govmdpi.com The selection of a model depends on the specific research question and the aspects of the disease being investigated. imrpress.com

Efficacy Assessment in Organ Systems and Biological Systems

In vivo efficacy studies assess the effects of a compound on various organ systems and biological processes relevant to the disease model. This can involve measuring biochemical markers, evaluating tissue pathology, and observing physiological changes. For example, in metabolic syndrome models, efficacy assessment might include analyzing blood lipids, liver injury markers, oxidative stress indicators (like MDA and SOD), and inflammatory markers. nih.govimrpress.com Studies might also investigate the impact on specific organs like the liver and kidneys. imrpress.com

While the search results highlight the importance of in vivo studies in relevant animal models for evaluating compounds with potential anti-inflammatory, antioxidant, and metabolic effects, and describe the types of models and assessments used, specific detailed data on this compound's in vivo efficacy in animal models were not extensively provided. Research on other natural compounds in animal models of inflammation, oxidative stress, and metabolic syndrome demonstrates the methodology and types of outcomes assessed in such studies. nih.govnih.govmdpi.comimrpress.com

Analytical Method Development and Quantification of Laciniatin

Chromatographic Methods for Quantitative Analysis

Chromatography plays a vital role in separating laciniatin from other compounds present in a sample matrix before its quantification. Different chromatographic techniques offer varying degrees of separation power and are often coupled with sensitive detectors.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile and semi-volatile compounds like this compound usp.bruni-duesseldorf.de. It offers high resolution and sensitivity, making it suitable for detecting microgram quantities of analytes researchgate.net. HPLC systems typically consist of a pump, sampler, column, detector, and data management system youtube.com. The separation is achieved by the differential interaction of the analyte with the stationary phase in the column and the mobile phase youtube.com. Reversed-phase HPLC, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase (like methanol (B129727) and water), is commonly employed for the analysis of various compounds, including flavonoids like this compound youtube.com. HPLC coupled with a UV detector is a common setup for analyzing compounds that absorb UV light uni-duesseldorf.de.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Metabolomics

UPLC-MS/MS is a powerful and fast analytical tool that combines the high separation power of UPLC with the sensitivity and selectivity of tandem mass spectrometry researchgate.netmdpi.com. This technique is particularly useful for the identification, isolation, characterization, and quantification of biomolecules, including those found in complex biological matrices relevant to metabolomics studies researchgate.net. UPLC systems utilize smaller particle sizes in their columns and operate at higher pressures compared to conventional HPLC, resulting in improved speed and resolution youtube.commeasurlabs.com. The MS/MS component provides structural information through fragmentation patterns, enabling more confident identification and quantification of target analytes even in complex mixtures youtube.commdpi.com. This compound has been identified using LC-MS techniques in studies investigating the phytochemical constituents of plants researchgate.netresearchgate.net. For LC-MS/MS analysis, each compound is often represented by two multi-reaction monitoring (MRM) transitions for quantification and qualification mdpi.com.

Gas Chromatography (GC) and GC-MS for Volatile Derivatives

Gas chromatography (GC) is a separation technique suitable for volatile and semi-volatile compounds that can be vaporized without decomposition thermofisher.comeag.comlabioscientific.com. While this compound itself might not be sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile form suitable for GC. GC is often coupled with mass spectrometry (GC-MS) for the identification and quantification of components in a mixture thermofisher.comlabioscientific.com. In GC-MS, compounds separated by the GC column enter a mass spectrometer, where they are ionized and fragmented eag.com. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a fingerprint for compound identification eag.com. GC-MS can be used for both targeted and untargeted analysis thermofisher.com. However, GC-MS is primarily used for volatile and semi-volatile organic compounds and may require complex sample preparation, including derivatization for less volatile analytes labioscientific.com.

Spectroscopic Methods for Quantification (e.g., UV-Vis Spectrophotometry)

Spectroscopic methods, such as UV-Vis spectrophotometry, can be used for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum usp.brukzn.ac.zadenovix.com. UV-Vis spectrophotometry measures the absorbance of light by a sample solution at different wavelengths drawellanalytical.com. The absorbance is directly proportional to the concentration of the analyte in the solution, according to the Lambert-Beer law researchgate.net. This technique is considered a simple and fast analytical tool for determining the content of a single component researchgate.net. UV-Vis spectrophotometers use a light source, a monochromator to select specific wavelengths, a sample compartment, and a detector drawellanalytical.com. The resulting spectrum shows characteristic peaks and troughs related to electronic transitions within the molecule drawellanalytical.com. While useful for single components, overlapping peaks can be a challenge when analyzing mixtures researchgate.net. This compound, being a flavonoid, is expected to have characteristic UV absorption properties that can be utilized for its quantification ucl.ac.uk.

Method Validation Parameters for this compound Quantification

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results corn12.dk. Key validation parameters include linearity, range, precision, accuracy, selectivity, and limits of detection and quantification corn12.dkeuropa.eu.

Linearity, Range, and Calibration Curves

Linearity refers to the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range europa.eu. The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated acceptable linearity, accuracy, and precision europa.eu. Linearity is typically evaluated by analyzing a series of solutions containing the analyte at different concentrations and constructing a calibration curve corn12.dkeuropa.eu. A minimum of five concentration levels is generally recommended for establishing linearity europa.eu.

A calibration curve is a graph that plots the instrument response (e.g., peak area in chromatography or absorbance in spectrophotometry) against the corresponding analyte concentrations corn12.dk. The linearity of the method is assessed by evaluating the correlation coefficient (r or R²) of the calibration curve corn12.dkresearchgate.net. A high correlation coefficient (typically > 0.99) indicates good linearity researchgate.net. The calibration range should encompass the expected concentration range of this compound in the samples to be analyzed corn12.dkut.ee. The lowest level of the calibration curve is often the limit of quantification (LOQ) researchgate.net.

Data from linearity studies can be used to calculate the slope and intercept of the calibration curve, as well as their standard deviations corn12.dk. These parameters are essential for quantifying this compound in unknown samples based on their instrument response. It is important to ensure that the relationship between concentration and response is indeed linear within the claimed range; deviations from linearity may require the use of a non-linear model or working within a narrower range researchgate.net.

Interactive Data Table: Example Calibration Data (Illustrative)

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.1 | 150 |

| 0.5 | 740 |

| 1.0 | 1500 |

| 2.5 | 3700 |

| 5.0 | 7550 |

Note: This table presents illustrative data for demonstrating the concept of calibration curves and linearity. Actual experimental data would be required for method validation.

The range is established by confirming that the method performs acceptably at the extremes and within the specified concentration interval europa.eu. For assay procedures, the specified range typically extends from a percentage below the lowest expected concentration to a percentage above the highest expected concentration europa.eu.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that an analytical method can reliably detect, though not necessarily quantify nih.govloesungsfabrik.de. The Limit of Quantification (LOQ), on the other hand, is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision nih.govloesungsfabrik.de. These limits are critical performance characteristics for quantitative analytical procedures, particularly when analyzing impurities or compounds present at low concentrations loesungsfabrik.de.

According to the International Council for Harmonisation (ICH) guidelines, LOD can be calculated using the formula: LOD = 3.3σ / S, where σ is the standard deviation of the response and S is the slope of the calibration curve sepscience.comund.edu. Similarly, LOQ can be calculated as LOQ = 10σ / S sepscience.comund.edu. The standard deviation of the response can be determined from the standard deviation of the blank or the standard deviation of y-intercepts of regression lines sepscience.comund.edu.

Specific LOD and LOQ values determined for this compound were not available in the search results.

Precision, Accuracy, and Reproducibility

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample researchgate.net. It indicates the reproducibility of measurements precisa.com. Accuracy describes how close the test results are to the true value or accepted reference value labmanager.comprecisa.com. It reflects the degree to which a measurement conforms to the actual amount of the analyte labmanager.com. Reproducibility is the ability of an analytical method to yield similar results when tested in different laboratories, by different analysts, using different equipment, and under different conditions rheonics.comprocessinstruments.cn. Repeatability, a component of precision, refers to the agreement of results when measurements are made under the same conditions over a short period rheonics.comabb.com.

Validation of an analytical method involves demonstrating acceptable levels of precision and accuracy researchgate.net. For quantitative analyses, a high correlation coefficient (R²) for linearity, typically ≥ 0.999, indicates a strong linear relationship between analyte concentration and response, contributing to accuracy and precision labmanager.com. Relative Standard Deviation (% RSD) is often used to express precision, with values typically expected to be less than 2% for high precision rjptonline.orgresearchgate.net.

Specific data on the precision, accuracy, and reproducibility of analytical methods for this compound were not found in the consulted literature.

Specificity, Selectivity, and Robustness

Specificity and selectivity refer to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components ut.eeiosrphr.orgeuropa.eu. A method is considered selective if its results are not significantly affected by other sample components ut.ee. If a method is 100% selective, it is said to be specific ut.ee. For separation techniques like HPLC, specificity can be demonstrated by achieving sufficient resolution between the analyte peak and other potential interfering peaks europa.eu.

Robustness refers to the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters ich.orgeuropa.eu. Evaluating robustness during method development helps to ensure the reliability of the method under normal usage conditions ich.orgeuropa.eu.

Specific information regarding the specificity, selectivity, and robustness of analytical methods for this compound was not available in the search results.

Applications in Metabolomic Profiling and Distribution Studies of this compound

Metabolomic profiling involves the comprehensive analysis of metabolites within a biological system nih.govnih.gov. This can provide insights into physiological states, disease processes, or responses to environmental changes nih.govnih.govfrontiersin.org. Distribution studies investigate the presence and levels of a compound in different tissues, organs, or biological fluids.

While metabolomics is a widely used approach in biological research nih.govnih.govfrontiersin.org, and analytical methods would be required to identify and quantify specific metabolites like this compound within complex biological matrices, no specific studies detailing the metabolomic profiling or distribution of this compound were found in the consulted literature. Research in this area would involve applying validated analytical methods to biological samples to determine the presence and concentration of this compound.

Ecological Roles and Phytochemical Interactions of Laciniatin

Laciniatin as a Constituent of Plant Metabolomes

Here is a table summarizing some plant sources where this compound has been reported:

| Plant Species | Common Name | Plant Part/Context | Reference |

| Chromolaena odorata | Siam weed | Leaves, General | researchgate.netukzn.ac.zadokumen.pubduocphamtim.vn |

| Eupatorium odoratum | Siam weed | General | researchgate.netdokumen.pub |

| Citrus grandis | Shatian Pomelo | Fruit (various tissues) | nih.gov |

| Parthenium hysterophorus | Congress grass | Methanol (B129727) extract | mdpi.comnih.govresearchgate.net |

| Arnica montana | Arnica | Flower-heads | nuph.edu.ua |

| Tilia cordata | Lime/Linden tree | Flower | nuph.edu.ua |

Potential Allelopathic Effects and Interactions in Plant Ecosystems

Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. This compound, as a plant-derived compound, has been investigated for potential allelopathic effects. Studies on Parthenium hysterophorus, a known allelopathic weed, have identified this compound among its phytochemical constituents. mdpi.comnih.govresearchgate.net Research evaluating the allelopathic potential of P. hysterophorus extracts has shown inhibitory effects on the germination and growth of other plant species, such as Cyperus iria. mdpi.comnih.govresearchgate.net While these studies demonstrate the allelopathic activity of the complex mixture of compounds present in P. hysterophorus extract, including this compound, they also highlight the need for further research to isolate and specifically evaluate the allelopathic contribution of this compound itself. The concentration of the extract has been shown to correlate with the degree of inhibition on parameters like plant height, leaf area, and dry weight of target weeds. mdpi.comnih.gov

Here is a table illustrating the inhibitory effects of Parthenium hysterophorus extract (containing this compound and other compounds) on Cyperus iria:

| Extract Concentration (g L⁻¹) | Germination Inhibition (%) | Plant Height Inhibition (%) | Leaf Area Inhibition (%) | Dry Weight Inhibition (%) | Reference |

| 6.25 | Data not consistently reported for germination at this concentration | Data not consistently reported at this concentration | 7.63 | Data not consistently reported at this concentration | mdpi.comnih.gov |

| 12.5 | Data not consistently reported for germination at this concentration | Data not consistently reported at this concentration | Data not consistently reported at this concentration | Data not consistently reported at this concentration | mdpi.comnih.gov |

| 50 | 100 | Data not consistently reported at this concentration | Data not consistently reported at this concentration | Data not consistently reported at this concentration | mdpi.comnih.gov |

| 100 | 100 | 44.40 | 52.03 | 60.81 | mdpi.comnih.gov |

Note: The data in the table reflects the effect of the crude extract of P. hysterophorus, which contains multiple compounds including this compound. The specific contribution of this compound to these effects requires further investigation.

Co-occurrence and Synergistic/Antagonistic Interactions with Other Flavonoids and Phytochemicals

This compound, as a flavonoid, exists within a complex mixture of phytochemicals in plants. These co-occurring compounds can interact with each other, leading to synergistic, additive, or antagonistic effects. mdpi.comresearchgate.netrsc.orgnih.govsci-hub.se In Chromolaena odorata, this compound co-occurs with other flavonoids such as pectolinaringenin 7-O-glucoside, 4'-methoxyl patulitrin, 3-hydroxyl-5,6,7,3,'4'-pentamethoxyl flavone (B191248), and quercetagetin-6,4'-dimethyl ether. researchgate.netukzn.ac.zadokumen.pubduocphamtim.vn The presence of multiple flavonoids and other secondary metabolites in plant extracts can lead to complex interactions that influence their biological activities. rsc.orgnih.gov

Future Research Directions and Translational Potential for Laciniatin

Advancements in High-Throughput Isolation and Characterization Techniques

Advancements in isolation methods and analytical techniques are making the process of obtaining and identifying secondary metabolites like laciniatin less cumbersome compared to traditional approaches. dokumen.pub High-throughput screening (HTS) methods are being developed and explored to rapidly identify efficient sources of bioactive compounds from large numbers of natural biomasses. nih.gov These techniques often involve modified culture enrichment and screening based on enzyme activity or other desired biological properties. nih.gov The inclusion of quantitative assays, such as 96-well plate assays, in primary screening can facilitate the isolation of promising microbial consortia or plant extracts containing compounds like this compound. nih.gov

Characterization techniques are also evolving. Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are utilized for identifying and quantifying chemical compounds in extracts, including this compound. mdpi.com Advances in mass spectrometry and NMR spectroscopy are crucial for the structural elucidation of isolated compounds. philadelphia.edu.jo High-performance Thin Layer Chromatography (HPTLC) is another technique used for separating and identifying flavonoids, the class of compounds to which this compound belongs. ucl.ac.uk

Integrated Omics Approaches for Comprehensive Biological Understanding

Integrated omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, are becoming increasingly important for a comprehensive understanding of biological systems and for identifying biosynthetic pathways. frontiersin.orguu.nlnih.gov These approaches allow for the integration of data from different biological layers, providing insights into the complex interactions between genes, proteins, and metabolites. frontiersin.orguu.nl

For this compound, integrated omics could involve:

Genomics: Sequencing the genome of this compound-producing organisms to identify potential biosynthetic gene clusters.

Transcriptomics: Analyzing gene expression patterns under different conditions (e.g., developmental stages, environmental stress) to identify genes correlated with this compound production. uu.nl

Proteomics: Identifying enzymes involved in the biosynthetic pathway.

By integrating these data types, researchers can build a more complete picture of how and why this compound is produced, potentially revealing new pathways and regulatory mechanisms. uu.nlnih.gov This integrated approach can be used for generating integrated knowledge networks, enabling the identification of hidden interactions and unraveling gene regulation. uu.nl

Strategic Development of this compound-Based Lead Compounds for Drug Discovery

This compound's reported anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for strategic development as a lead compound in drug discovery. ontosight.ai The drug discovery process involves identifying hit compounds with desired activity and then optimizing their structure to improve potency, selectivity, pharmacokinetics, and safety. philadelphia.edu.joupmbiomedicals.com

Future research will likely focus on:

Structure-Activity Relationship (SAR) studies: Modifying the chemical structure of this compound to understand how changes affect its biological activity and to identify more potent and selective analogs.

Target Identification: Elucidating the specific biological targets that this compound interacts with to exert its effects. This could involve biochemical assays and cell-based studies. upmbiomedicals.com

In vitro and In vivo studies: Conducting further studies to assess this compound's biological activities and potential therapeutic efficacy in relevant disease models. vulcanchem.com

Formulation Development: Exploring suitable formulations for delivery of this compound or its derivatives.

Combination Studies: Investigating the potential synergistic effects of this compound with existing drugs.

Natural products are a rich source of lead compounds for drug discovery, including against infectious diseases. kib.ac.cn this compound, as a natural flavonoid, fits within this category. dokumen.pub

Novel Applications in Agrochemistry or Material Sciences (if relevant to its ecological role)